N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide
Brand Name: Vulcanchem
CAS No.: 352013-11-7
VCID: VC21442608
InChI: InChI=1S/C14H12ClN3O2/c15-10-4-6-11(7-5-10)18-14(20)13(19)17-9-12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20)
SMILES: C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C14H12ClN3O2
Molecular Weight: 289.71g/mol

N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide

CAS No.: 352013-11-7

Cat. No.: VC21442608

Molecular Formula: C14H12ClN3O2

Molecular Weight: 289.71g/mol

* For research use only. Not for human or veterinary use.

N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide - 352013-11-7

Specification

CAS No. 352013-11-7
Molecular Formula C14H12ClN3O2
Molecular Weight 289.71g/mol
IUPAC Name N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide
Standard InChI InChI=1S/C14H12ClN3O2/c15-10-4-6-11(7-5-10)18-14(20)13(19)17-9-12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20)
Standard InChI Key WEEZUXMDNYBNIW-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl
Canonical SMILES C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl

Introduction

N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide is a synthetic organic compound that belongs to the oxamide class. Oxamides are known for their diverse biological activities and applications in pharmaceuticals. This specific compound combines a 4-chlorophenyl group with a pyridin-2-ylmethyl group, which may confer unique properties and potential biological activities.

Synthesis of N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide

The synthesis of N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide typically involves multi-step organic reactions. These reactions often start with the preparation of the necessary precursors, such as 4-chlorobenzoyl chloride and pyridin-2-ylmethylamine, followed by condensation reactions to form the oxamide linkage.

StepReactionReagentsConditions
1Preparation of 4-chlorobenzoyl chloride4-chlorobenzoic acid, thionyl chlorideHeating under reflux
2Preparation of pyridin-2-ylmethylaminePyridine-2-carbaldehyde, ammoniaReductive amination
3Condensation to form oxamide4-chlorobenzoyl chloride, pyridin-2-ylmethylamineBase catalysis, solvent like DMF or DMSO

Spectroscopic Characterization

The structure of N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1{}^{1}H NMR and 13{}^{13}C NMR can provide detailed information about the molecular structure, including the presence of aromatic protons and carbons.

  • Infrared (IR) Spectroscopy: IR can help identify functional groups, such as the carbonyl groups of the oxamide linkage.

  • Mass Spectrometry (MS): MS can confirm the molecular weight and fragmentation pattern of the compound.

Biological Activities and Potential Applications

While specific biological activities of N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide have not been extensively reported, compounds with similar structures have shown potential in various therapeutic areas. For instance, oxamides have been explored for their antimicrobial, anticancer, and anticonvulsant properties . The presence of a pyridine ring and a chlorophenyl group may confer unique interactions with biological targets, making it a candidate for further pharmacological studies.

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